N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 4-methylphenyl group attached to the nitrogen atom of the acetamide backbone. The acetyl moiety is further substituted with a 1,2-dihydropyridin-2-one ring, which is functionalized at the 5-position with a pyrrolidine-1-sulfonyl group.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-4-6-15(7-5-14)19-17(22)13-20-12-16(8-9-18(20)23)26(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHZGRBCZBRDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidine sulfonyl intermediate: This involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the dihydropyridinyl intermediate: This step involves the cyclization of a suitable precursor, such as a β-keto ester, under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the pyrrolidine sulfonyl intermediate with the dihydropyridinyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-methylphenyl group distinguishes this compound from analogs such as N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (). Key differences include:
- Steric Influence : The methyl group introduces steric bulk, which may affect binding to hydrophobic pockets in biological targets compared to the smaller fluorine substituent.
Sulfonyl Group Variations
The pyrrolidine-sulfonyl moiety contrasts with the piperidine-sulfonyl group in the fluorophenyl analog ():
- Electron Density : Piperidine’s larger ring may delocalize electron density differently, modulating the sulfonyl group’s electron-withdrawing effects.
Functional Analogues in Agrochemicals
lists acetamide derivatives like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) and urea-based compounds like tebuthiuron . These highlight structural diversity in agrochemicals:
- Thiadiazolyloxy vs. Dihydropyridinone: FOE 5043’s thiadiazole ring introduces heteroatoms and trifluoromethyl groups, enhancing pesticidal activity through oxidative stress induction, whereas the dihydropyridinone core in the target compound may favor different mechanisms .
- Urea vs.
Data Table: Structural and Hypothetical Properties of Comparable Compounds
*Calculated using atomic masses. LogP values estimated via fragment-based methods.
Research Implications and Hypotheses
- Biological Activity : The target compound’s pyrrolidine-sulfonyl group may enhance solubility compared to piperidine analogs, favoring aqueous environments in biological systems. The 4-methylphenyl group could improve metabolic stability over fluorinated analogs, reducing oxidative dehalogenation risks .
- Agrochemical Potential: Structural parallels to FOE 5043 suggest possible pesticidal applications, though the dihydropyridinone core may shift the mode of action toward enzyme inhibition (e.g., acetylcholinesterase) rather than oxidative disruption .
Biological Activity
N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C19H23N3O4S
- Molecular Weight : 389.47 g/mol
- IUPAC Name : N-methyl-N-(3-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
The compound exhibits several biological activities that can be attributed to its structural features, particularly the pyrrolidine and sulfonamide moieties. These functionalities are known for their roles in enzyme inhibition and interaction with biological receptors.
1. Antibacterial Activity
Research indicates that compounds with similar structures demonstrate significant antibacterial properties. For instance, derivatives containing the pyrrolidine ring have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar backbones have been reported to exhibit strong AChE inhibitory activity, crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound's effectiveness as a urease inhibitor has been highlighted, with some derivatives showing IC50 values significantly lower than standard reference compounds .
3. Anticancer Potential
Some studies suggest that compounds featuring the pyrrolidine and sulfonamide groups may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .
Study 1: Antibacterial Screening
In a study evaluating a series of synthesized compounds similar to this compound, researchers found that certain derivatives exhibited potent antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against Bacillus subtilis .
Study 2: Enzyme Inhibition
Another study focused on the inhibition of urease by related compounds demonstrated that several derivatives had IC50 values below 3 µM, indicating strong potential as therapeutic agents against conditions like kidney stones .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing N-(4-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?
- Methodology : Combine computational reaction path prediction (e.g., quantum chemical calculations to identify feasible intermediates and transition states) with iterative experimental validation. Use the ICReDD framework, which integrates reaction path searches and information science to prioritize synthetic routes . Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) while minimizing trial-and-error approaches .
- Key Considerations : Verify the stability of the pyrrolidine-1-sulfonyl group under reaction conditions, as sulfonamide derivatives are prone to hydrolysis.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Structural Analysis : Use X-ray crystallography for definitive stereochemical assignment. For amorphous samples, employ high-resolution NMR (¹H, ¹³C, DEPT-135) and FTIR to confirm functional groups (e.g., sulfonyl, acetamide).
- Electronic Properties : Conduct UV-Vis spectroscopy to assess π-π* transitions in the dihydropyridinone ring and evaluate solvatochromic effects. Pair with DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals .
Q. What computational tools are suitable for modeling this compound’s reactivity?
- Methodology :
- Quantum Chemistry : Use Gaussian or ORCA for transition-state optimization and reaction barrier calculations. Focus on sulfonyl group interactions with nucleophiles/electrophiles.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .
- Outputs : Generate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for downstream derivatization.
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activity data for this compound?
- Methodology :
- Data Triangulation : Compare computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. If discrepancies arise, validate binding modes via crystallography or NMR-based ligand-observed studies.
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., purity, solvent effects). Use Bayesian inference to refine activity predictions .
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Methodology :
- Kinetic Control : Use stopped-flow IR or inline NMR to monitor intermediates in real time. Adjust reagent addition rates to suppress byproduct formation (e.g., over-sulfonation).
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions between temperature, stoichiometry, and solvent polarity. Prioritize conditions that maximize yield while maintaining >98% purity .
- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the sulfonamide group.
Q. How can researchers address solubility limitations in aqueous assays without compromising structural integrity?
- Methodology :
- Co-solvent Systems : Screen water-miscible solvents (e.g., DMSO, ethanol) at concentrations ≤1% (v/v) to avoid denaturation. Validate via dynamic light scattering (DLS) to detect aggregation.
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the 4-methylphenyl moiety to enhance hydrophilicity. Assess stability under physiological pH using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
